molecular formula C9H14N4O2 B1525462 2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one CAS No. 1179611-54-1

2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one

货号: B1525462
CAS 编号: 1179611-54-1
分子量: 210.23 g/mol
InChI 键: XYUMVJZFOUNTST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one , also known by its CAS number 1179611-54-1, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N4O2C_9H_{14}N_4O_2, with a molecular weight of 210.24 g/mol. The structure features a pyrazole ring and a morpholine moiety, which are known to contribute to various biological activities.

Structural Representation

PropertyValue
Molecular Formula C9H14N4O2
Molecular Weight 210.24 g/mol
CAS Number 1179611-54-1
Appearance Powder

The compound is believed to exhibit its biological effects through modulation of various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, similar to other pyrazole derivatives that have shown efficacy in targeting protein kinases involved in inflammatory and cancer pathways .

Antitumor Activity

Research indicates that compounds with similar structures have demonstrated antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit the growth of human breast cancer cells through the modulation of MAPK signaling pathways .

Anti-inflammatory Properties

Inhibition of p38 MAP kinase has been noted in related pyrazole compounds, suggesting that this compound may also possess anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation .

Study on Antitumor Efficacy

One study examined the effects of a series of pyrazole derivatives on various cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity against breast and lung cancer cells. The study highlighted the potential for further development of this compound as a therapeutic agent .

In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and bioavailability of this compound. Initial findings from related compounds suggest favorable absorption and distribution profiles, which are critical for therapeutic applications .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Pyrazole ring formation : Condensation of hydrazine derivatives with β-diketones under acidic conditions to form the 3-amino-pyrazole core.

Morpholine incorporation : Nucleophilic substitution or coupling reactions using morpholine and a carbonylating agent (e.g., phosgene derivatives) under controlled pH and temperature.

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity (e.g., ethanol/water mixtures) and catalyst loading. Purification via recrystallization or column chromatography is recommended .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Employ SHELXL for refinement to resolve bond lengths, angles, and torsional strain. For example, SHELX can handle twinned data or disorder in morpholine/pyrazole moieties .
  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., morpholine’s N-CH2_2 groups at δ ~3.5 ppm).
  • Mass spectrometry : Validate molecular weight (210.24 g/mol) via high-resolution MS (HRMS) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at room temperature. Periodically assess stability via HPLC to detect degradation products (e.g., oxidized morpholine or hydrolyzed pyrazole). Conduct accelerated stability studies at 40°C/75% RH to predict shelf life .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) in resolving the compound’s structure be addressed?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN and BASF commands to refine twin laws and scale factors. For disorder in the morpholine ring, apply PART and SUMP restraints to model alternative conformers. Validate with residual density maps and R-factor convergence (<5%) .

Q. What experimental designs are suitable for studying enzyme interactions involving this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., kinases). Validate with mutagenesis studies on key residues.
  • Kinetic assays : Perform enzyme inhibition assays (IC50_{50}) under varying pH and temperature conditions. Compare with structurally similar analogs to identify pharmacophore contributions .

Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects) to account for experimental variability.
  • Orthogonal assays : Validate activity using alternate methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • In silico validation : Compare compound conformers in docking studies with crystal structures of target proteins .

Q. What strategies are effective for pharmacological profiling of this compound in disease models?

  • Methodological Answer :

  • In vitro : Test dose-response curves in cancer cell lines (e.g., MTT assays) and primary cells to assess selectivity.
  • In vivo : Use rodent models for pharmacokinetics (e.g., bioavailability, half-life) and efficacy (e.g., tumor volume reduction). Include histamine receptor binding assays if exploring CNS applications .

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogen, alkyl, or electron-withdrawing groups on the pyrazole or morpholine rings.
  • Activity testing : Compare IC50_{50} values across analogs. For example, electron-donating groups on pyrazole may enhance receptor binding.
  • Computational modeling : Use QSAR models to predict activity based on substituent electronic properties .

Q. What methods improve aqueous solubility for in vivo applications?

  • Methodological Answer :

  • Co-solvents : Use PEG-400 or cyclodextrins in formulations.
  • Salt formation : React with HCl or citrate to enhance hydrophilicity.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) metabolized in vivo to the active form .

Q. How can multi-target effects (polypharmacology) be systematically evaluated?

  • Methodological Answer :
  • Target panels : Screen against kinase, GPCR, and ion channel libraries.
  • Pathway analysis : Use RNA-seq or proteomics to identify affected pathways (e.g., MAPK/ERK).
  • Network pharmacology : Build interaction networks to predict off-target effects .

属性

IUPAC Name

2-(3-aminopyrazol-1-yl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-8-1-2-13(11-8)7-9(14)12-3-5-15-6-4-12/h1-2H,3-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUMVJZFOUNTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。